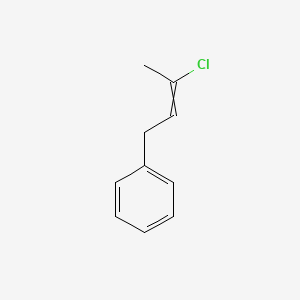
(3-Chloro-2-buten-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chloro-2-buten-1-yl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a 3-chloro-2-buten-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-2-buten-1-yl)benzene typically involves the reaction of benzene with 3-chloro-2-buten-1-ol under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where benzene reacts with 3-chloro-2-buten-1-ol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (3-Chloro-2-buten-1-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the double bond can yield saturated derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products:
Substitution: Formation of (3-hydroxy-2-buten-1-yl)benzene.
Oxidation: Formation of 3-chloro-2-butenal or 3-chloro-2-butanone.
Reduction: Formation of (3-chlorobutyl)benzene.
Applications De Recherche Scientifique
(3-Chloro-2-buten-1-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3-Chloro-2-buten-1-yl)benzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds, potentially altering the function of the target molecules and affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
- 1-Chloro-2-(3-methyl-3-buten-1-yl)benzene
- p-bis{3-[N-(3-chloro-buten-2-yl)pyrrolidinio]}benzene dichlorides
Comparison: (3-Chloro-2-buten-1-yl)benzene is unique due to its specific substitution pattern and the presence of both a chlorine atom and a double bond in the butenyl group.
Propriétés
Numéro CAS |
15854-63-4 |
|---|---|
Formule moléculaire |
C10H11Cl |
Poids moléculaire |
166.65 g/mol |
Nom IUPAC |
3-chlorobut-2-enylbenzene |
InChI |
InChI=1S/C10H11Cl/c1-9(11)7-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3 |
Clé InChI |
BMKFTLGOMZXRQC-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCC1=CC=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Amino-3,4-dipropyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B14169365.png)
![Ethyl 2-[(2-pyridin-2-ylquinoline-4-carbonyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B14169369.png)
![5-Ethyl-2-(1H-indol-3-yl)-7-methyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one](/img/structure/B14169383.png)
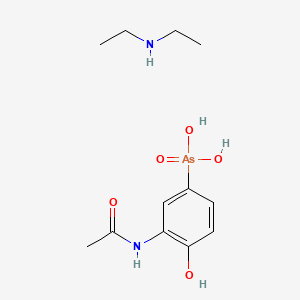
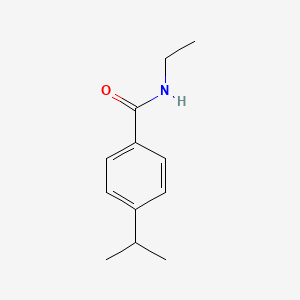
![6-tert-butyl-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14169397.png)
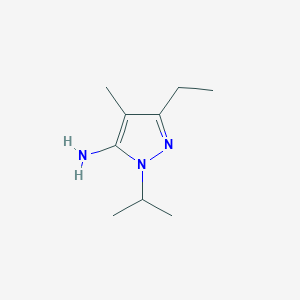
![N-{[4-(2-Chlorophenyl)piperidin-4-yl]methyl}acetamide](/img/structure/B14169415.png)

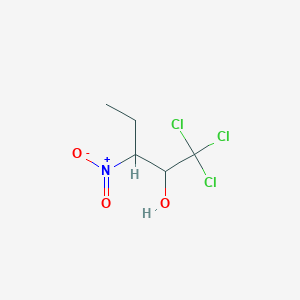
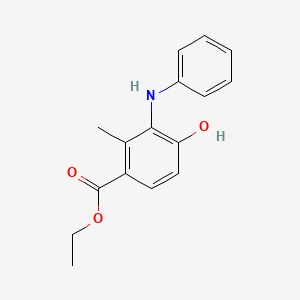
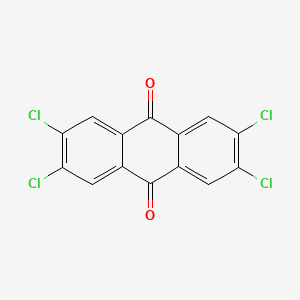
![10-(2,4-Dimethoxyphenyl)-13-ethyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one](/img/structure/B14169449.png)
![Octahydro-2h-naphtho[1,8-bc]furan-2,6(2ah)-dione](/img/structure/B14169462.png)
